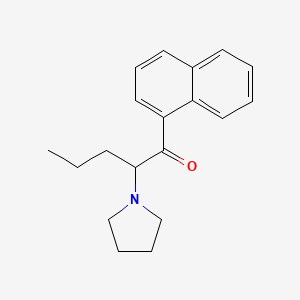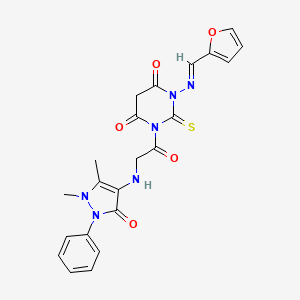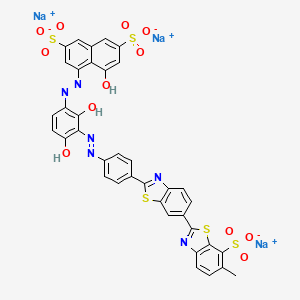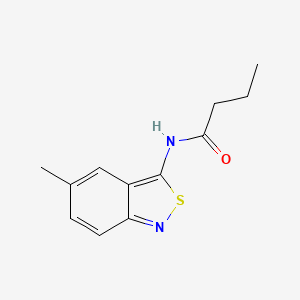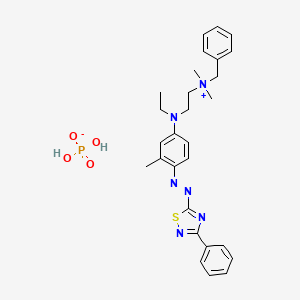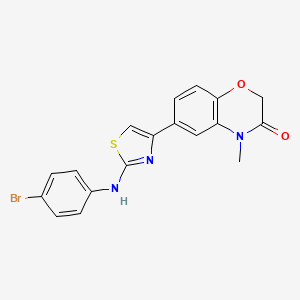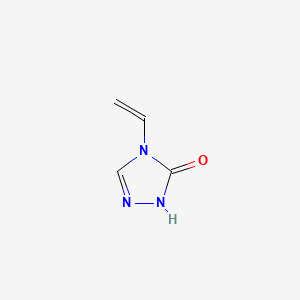
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with isothiocyanates, followed by cyclization to form the triazolone ring . Another approach is the thermal cyclization of acylated thiosemicarbazides . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazolone ring, potentially leading to the formation of new functional groups.
Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antifungal, antibacterial, and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The ethenyl group can enhance its binding affinity and specificity for certain targets, influencing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- can be compared with other triazolone derivatives, such as:
5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one: Known for its use in explosives due to its stability and insensitivity.
4-Methyl-5-propoxy-1,2,4-triazol-3-one: Used in various chemical syntheses and known for its unique reactivity.
The uniqueness of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- lies in its ethenyl group, which can significantly alter its chemical and biological properties compared to other triazolone derivatives.
Eigenschaften
CAS-Nummer |
114849-01-3 |
|---|---|
Molekularformel |
C4H5N3O |
Molekulargewicht |
111.10 g/mol |
IUPAC-Name |
4-ethenyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C4H5N3O/c1-2-7-3-5-6-4(7)8/h2-3H,1H2,(H,6,8) |
InChI-Schlüssel |
BJDKLXOVGAGGHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C=NNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)

